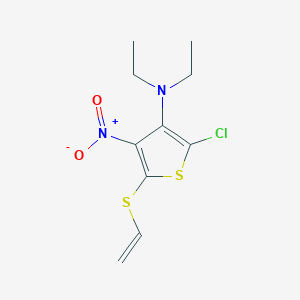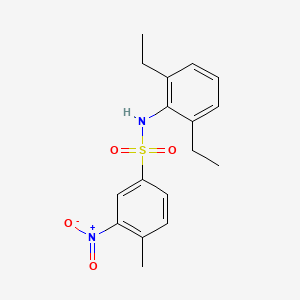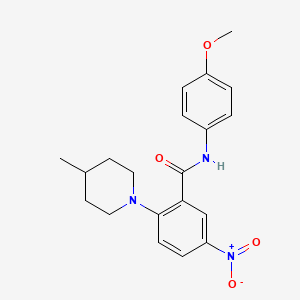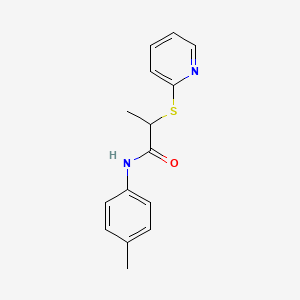![molecular formula C19H27FN4O4 B4088227 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4088227.png)
4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine
Descripción general
Descripción
4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine is a synthetic compound that has gained significant attention in scientific research. It is commonly known as DNMT inhibitor, which is a class of compounds that inhibit DNA methylation. DNA methylation is an epigenetic modification that plays a crucial role in gene expression. Inhibition of DNA methylation has been linked to the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Mecanismo De Acción
4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine inhibits DNA methylation by binding to DNA methyltransferases (DNMTs), which are enzymes that catalyze the transfer of a methyl group to cytosine residues in DNA. By inhibiting DNMTs, 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine prevents the methylation of cytosine residues, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine have been extensively studied. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine is its specificity for DNMTs. It has been shown to selectively inhibit DNMTs without affecting other enzymes involved in DNA methylation. Additionally, it has been shown to have low toxicity and good bioavailability. However, one of the main limitations of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine. One direction is to further investigate its potential therapeutic use in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective DNMT inhibitors based on the structure of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine. Additionally, future research could focus on developing new methods for improving the solubility of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine in aqueous solutions.
Aplicaciones Científicas De Investigación
4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine has been extensively studied for its potential therapeutic use in various diseases. It has been shown to inhibit DNA methylation, which is a critical epigenetic modification that regulates gene expression. Inhibition of DNA methylation has been linked to the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O4/c1-19(2,3)18(25)23-6-4-21(5-7-23)16-13-15(22-8-10-28-11-9-22)14(20)12-17(16)24(26)27/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALKLOVBLQSOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B4088149.png)
![2,5-bis(4-chlorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4088155.png)
![5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088164.png)
![2,4-dichloro-N-{1-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088166.png)
![N-(4-methylphenyl)-2-({5-[(phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}thio)propanamide](/img/structure/B4088174.png)

![1-(2-furyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088182.png)
![N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4088184.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4088190.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4088204.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4088233.png)
